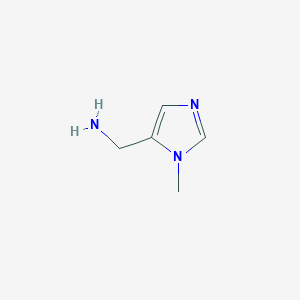

1-Methyl-5-aminomethylimidazole

CAS No.: 486414-86-2

Cat. No.: VC2432501

Molecular Formula: C5H9N3

Molecular Weight: 111.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 486414-86-2 |

|---|---|

| Molecular Formula | C5H9N3 |

| Molecular Weight | 111.15 g/mol |

| IUPAC Name | (3-methylimidazol-4-yl)methanamine |

| Standard InChI | InChI=1S/C5H9N3/c1-8-4-7-3-5(8)2-6/h3-4H,2,6H2,1H3 |

| Standard InChI Key | PYAQTQXFMQWCHQ-UHFFFAOYSA-N |

| SMILES | CN1C=NC=C1CN |

| Canonical SMILES | CN1C=NC=C1CN |

Introduction

Chemical Identity and Structural Characteristics

1-Methyl-5-aminomethylimidazole is characterized by an imidazole ring with a methyl substituent at position 1 and an aminomethyl group at position 5. This specific substitution pattern creates a compound with both nucleophilic and basic properties due to the presence of nitrogen atoms in different chemical environments.

Basic Identity Parameters

The compound can be identified through the following parameters:

| Parameter | Value |

|---|---|

| IUPAC Name | (1-Methyl-1H-imidazol-5-yl)methanamine |

| Common Name | 1-Methyl-5-aminomethylimidazole |

| CAS Number | 486414-86-2 |

| Molecular Formula | C5H9N3 |

| Molecular Weight | 111.15 g/mol |

| Other Synonyms | 5-(Aminomethyl)-1-methyl-1H-imidazole; C-(3-Methyl-3H-imidazol-4-yl)-methylamine |

The structural arrangement of 1-Methyl-5-aminomethylimidazole confers unique reactivity patterns that make it valuable as a building block in synthetic organic chemistry and potentially in pharmaceutical development .

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-Methyl-5-aminomethylimidazole is essential for its proper handling, storage, and application in research and industrial settings.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Liquid |

| Color | Clear pale yellow |

| Boiling Point | 100°C |

| Density | 1.16±0.1 g/cm³ (Predicted) |

| pKa | 9.38±0.29 (Predicted) |

The compound's relatively high boiling point reflects the presence of hydrogen bonding capabilities, while its predicted pKa value indicates moderate basicity, which influences its reactivity in various chemical transformations .

Chemical Stability and Reactivity

1-Methyl-5-aminomethylimidazole demonstrates specific stability considerations that affect its storage and handling. The compound should be kept:

These requirements suggest sensitivity to oxidation, light exposure, and potential thermal degradation, characteristics common to many functionalized imidazole derivatives.

Chemical Reactivity Profile

The reactivity of 1-Methyl-5-aminomethylimidazole is defined by its structural features, particularly the nucleophilic primary amine and the electron-rich imidazole ring.

Key Reactive Centers

The compound contains several reactive centers:

-

Primary amine group - participates in nucleophilic substitution, condensation reactions, and acts as a Brønsted base

-

Imidazole ring - engages in coordination chemistry, aromatic substitution reactions, and serves as a hydrogen bond acceptor

-

N-methyl group - influences the electronic properties of the imidazole ring

These reactive centers allow 1-Methyl-5-aminomethylimidazole to participate in diverse chemical transformations, making it valuable in organic synthesis .

Applications in Chemical Research and Industry

1-Methyl-5-aminomethylimidazole serves as an important compound in various research and industrial applications.

Synthetic Applications

The compound functions as a useful intermediate in organic synthesis, particularly in the preparation of:

-

Complex heterocyclic systems

-

Functionalized imidazole derivatives

| Hazard Code | Description |

|---|---|

| C | Corrosive |

| Xi | Irritant |

| Risk Statements | Description |

|---|---|

| R34 | Causes burns |

| R41 | Risk of serious damage to eyes |

| R37/38 | Irritating to respiratory system and skin |

| Safety Statements | Description |

|---|---|

| S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice |

| S36/37/39 | Wear suitable protective clothing, gloves, and eye/face protection |

| S39 | Wear eye/face protection |

These hazard classifications necessitate appropriate safety measures when handling the compound in laboratory or industrial settings .

Transportation Information

For regulatory and shipping purposes, the compound is classified with the following parameters:

| Classification | Value |

|---|---|

| RIDADR | 2735 |

| Hazard Note | Irritant |

| HS Code | 2933299090 |

These classifications guide proper shipping, labeling, and international trade of the compound .

Comparison with Related Compounds

Understanding 1-Methyl-5-aminomethylimidazole in context requires comparison with structurally related compounds.

Structural Analogs

| Compound | Structural Difference | Key Property Distinction |

|---|---|---|

| 1-Methylimidazole | Lacks aminomethyl group | Less basic, different reactivity pattern |

| Histamine | Contains ethylamine instead of methylamine, no N-methyl | Biological activity as neurotransmitter |

| 5-(Aminomethyl)imidazole | Lacks N-methyl group | Different electronic properties of the imidazole ring |

These comparisons highlight how the specific substitution pattern of 1-Methyl-5-aminomethylimidazole influences its chemical behavior and potential applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume